REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N:10]([CH3:12])[CH3:11])[CH:7]=[CH:6][C:5]=1[N+:13]([O-])=O.[CH3:17]O>[Ni]>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N:10]([CH3:12])[CH3:11])[CH:7]=[C:6]([CH3:17])[C:5]=1[NH2:13]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)N(C)C)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC(=C1)N(C)C)C)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 340 mg | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |